molecular formula C27H30BrN3O4S B2938002 6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide CAS No. 443348-48-9

6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide

Cat. No.: B2938002
CAS No.: 443348-48-9
M. Wt: 572.52
InChI Key: WOWLYFSHNGZRNM-UHFFFAOYSA-N
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Description

6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction.

    Final Coupling: The final step involves coupling the quinazolinone derivative with the oxolan-2-ylmethyl hexanamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the oxo groups, potentially converting them to hydroxyl groups.

    Substitution: The bromophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or Grignard reagents for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Biological Studies: The compound can be used to study various biological pathways and mechanisms, especially those involving quinazolinone derivatives.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The bromophenyl and sulfanyl groups may enhance these interactions through additional binding sites or electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-2-{(2-{[4-(2-methyl-2-propanyl)phenyl]sulfanyl}ethyl)sulfanyl}-4-phenylnicotinonitrile
  • 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

Uniqueness

What sets 6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the oxolan-2-ylmethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

6-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30BrN3O4S/c28-20-13-11-19(12-14-20)24(32)18-36-27-30-23-9-4-3-8-22(23)26(34)31(27)15-5-1-2-10-25(33)29-17-21-7-6-16-35-21/h3-4,8-9,11-14,21H,1-2,5-7,10,15-18H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWLYFSHNGZRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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